2-(7-oxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)acetic acid
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Overview
Description
2-(7-oxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)acetic acid is a heterocyclic compound that belongs to the family of pyrrolopyridines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a pyrrolo[3,4-b]pyridine core with an acetic acid moiety attached to it.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(7-oxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)acetic acid typically involves the reaction of 7-hydroxy derivatives with nucleophiles under acidic or basic conditions . Various synthetic methods have been developed, including the use of active methylene compounds, aromatics, alcohols, p-toluenethiol, benzenesulfinic acid, triethyl phosphite, ammonia, and amines . These reactions often require specific catalysts and reaction conditions to achieve high yields and selectivity.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions: 2-(7-oxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)acetic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are facilitated by the presence of functional groups such as the keto group and the acetic acid moiety.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like t-butyl hydroperoxide (t-BuOOH) and catalysts such as manganese triflate (Mn(OTf)2) . Reduction reactions may involve the use of reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). Substitution reactions often require nucleophiles such as amines or alcohols under acidic or basic conditions .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce various substituted pyrrolopyridine derivatives .
Scientific Research Applications
In medicinal chemistry, it has shown promise as a scaffold for the development of new drugs targeting specific biological pathways . Its unique structure allows for the design of compounds with specific biological activities, making it a valuable tool in drug discovery and development.
In biology, 2-(7-oxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)acetic acid derivatives have been investigated for their potential as enzyme inhibitors and receptor modulators . These compounds can interact with various molecular targets, leading to potential therapeutic applications in treating diseases such as cancer, inflammation, and neurological disorders .
In the industrial sector, this compound can be used as an intermediate in the synthesis of more complex heterocyclic compounds . Its versatility in chemical reactions makes it a valuable building block for the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-(7-oxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biological processes . For example, it may inhibit the activity of certain kinases or interact with G-protein coupled receptors, leading to downstream effects on cellular signaling pathways .
Comparison with Similar Compounds
2-(7-oxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)acetic acid can be compared with other similar compounds, such as 6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one and 1H-pyrazolo[3,4-b]pyridines . These compounds share a similar pyrrolopyridine core structure but differ in their functional groups and substitution patterns.
Similar Compounds:- 6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one
- 1H-pyrazolo[3,4-b]pyridines
- 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues
The uniqueness of this compound lies in its specific substitution pattern and functional groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C9H8N2O3 |
---|---|
Molecular Weight |
192.17 g/mol |
IUPAC Name |
2-(7-oxo-5H-pyrrolo[3,4-b]pyridin-6-yl)acetic acid |
InChI |
InChI=1S/C9H8N2O3/c12-7(13)5-11-4-6-2-1-3-10-8(6)9(11)14/h1-3H,4-5H2,(H,12,13) |
InChI Key |
KSHCVUGEBGIRCI-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C(=O)N1CC(=O)O)N=CC=C2 |
Origin of Product |
United States |
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